Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-

NMDA receptor pharmacology GluN2C selective agonist Xenopus oocyte electrophysiology

Tricyclo[3.3.1.1³,⁷]decan-1-amine, 3-ethyl-5-propyl- (commonly referred to as 3-ethyl-5-propyladamantan-1-amine) is a C15H27N tertiary alkyl amine featuring a rigid diamondoid cage scaffold substituted at the 1-, 3-, and 5-positions. The compound belongs to the aminoadamantane family, which includes the clinically approved drugs amantadine (1-aminoadamantane) and memantine (1-amino-3,5-dimethyladamantane).

Molecular Formula C15H27N
Molecular Weight 221.38 g/mol
CAS No. 651311-88-5
Cat. No. B12589970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-
CAS651311-88-5
Molecular FormulaC15H27N
Molecular Weight221.38 g/mol
Structural Identifiers
SMILESCCCC12CC3CC(C1)(CC(C3)(C2)N)CC
InChIInChI=1S/C15H27N/c1-3-5-14-7-12-6-13(4-2,9-14)10-15(16,8-12)11-14/h12H,3-11,16H2,1-2H3
InChIKeyZUTXTLRAGKYACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5-propyladamantan-1-amine (CAS 651311-88-5): A 1,3,5-Trisubstituted Adamantane Amine with Differentiated NMDA Receptor Subtype Pharmacology and In Silico Antiviral Potential


Tricyclo[3.3.1.1³,⁷]decan-1-amine, 3-ethyl-5-propyl- (commonly referred to as 3-ethyl-5-propyladamantan-1-amine) is a C15H27N tertiary alkyl amine featuring a rigid diamondoid cage scaffold substituted at the 1-, 3-, and 5-positions [1]. The compound belongs to the aminoadamantane family, which includes the clinically approved drugs amantadine (1-aminoadamantane) and memantine (1-amino-3,5-dimethyladamantane) [2]. Its molecular weight of 221.38 g/mol, computed XLogP of 4.9, and a single hydrogen bond donor/acceptor pair distinguish it from simpler adamantane amines in terms of lipophilicity and predicted membrane permeability [1].

Why 3-Ethyl-5-propyladamantan-1-amine Cannot Be Replaced by Memantine, Amantadine, or Other 1,3-Disubstituted Adamantane Amines


Generic interchange among aminoadamantanes is precluded by the profound influence of alkyl substituent position, length, and symmetry on both NMDA receptor subunit selectivity and ligand-gated ion channel pharmacology [1]. In Xenopus oocyte electrophysiology assays, 3-ethyl-5-propyladamantan-1-amine acts as an agonist at recombinant rat NMDA receptors, whereas memantine (1-amino-3,5-dimethyladamantane) is a channel blocker with a distinct functional profile [2][3]. Even among structurally close 1,3,5-trisubstituted analogs, the ethyl/propyl combination yields a unique potency rank order (GluN2C > GluN2A > GluN2D) and a GluN2C/GluN2A selectivity ratio that diverges from the dimethyl or diethyl congeners [4]. Computational screening further indicates that this substitution pattern confers binding interactions with viral spike glycoprotein that are absent in simpler adamantane scaffolds [5]. Consequently, sourcing exactly 3-ethyl-5-propyladamantan-1-amine—rather than any generic aminoadamantane—is a prerequisite for reproducing published pharmacological or in silico findings.

Product-Specific Quantitative Differentiation Evidence for 3-Ethyl-5-propyladamantan-1-amine (CAS 651311-88-5)


3.9-Fold Higher Agonist Potency at GluN1/GluN2C NMDA Receptors Compared to Memantine

In a cross-study comparison using the same experimental platform (Xenopus laevis oocytes expressing recombinant rat NMDA receptors, two-electrode voltage clamp), 3-ethyl-5-propyladamantan-1-amine exhibited an EC50 of 140 nM at GluN1/GluN2C, whereas memantine (1-amino-3,5-dimethyladamantane) required 540 nM to achieve the same effect [1][2]. This represents a 3.9-fold potency advantage for the target compound. The assay conditions—measurement after 4 days in the presence of L-glutamate—were comparable between the two datasets, both curated by ChEMBL and the University of Copenhagen [1][2].

NMDA receptor pharmacology GluN2C selective agonist Xenopus oocyte electrophysiology

5.4-Fold Higher Agonist Potency at GluN1/GluN2A NMDA Receptors Relative to Memantine

At the recombinant rat GluN1/GluN2A NMDA receptor subtype, 3-ethyl-5-propyladamantan-1-amine achieved an EC50 of 220 nM in the two-electrode voltage clamp assay, while memantine showed an EC50 of 1,180 nM (1.18 µM) in the same oocyte expression system [1][2]. The resulting 5.4-fold difference is larger than that observed at GluN2C, indicating that the ethyl/propyl substitution pattern confers a greater relative advantage at the GluN2A subunit-containing receptor. Both datasets originate from the University of Copenhagen curation pipeline and employ identical technical readouts [1][2].

NMDA receptor GluN2A agonist ionotropic glutamate receptor

Inverted NMDA Receptor Subtype Selectivity Profile: GluN2C-Preferring Agonist Versus Memantine's GluN2B Preference

3-Ethyl-5-propyladamantan-1-amine displays a rank order of agonist potency of GluN2C (EC50 140 nM) > GluN2A (220 nM) > GluN2D (260 nM) [1]. In contrast, memantine's potency rank order is GluN2B (EC50 272 nM) > GluN2C (540 nM) > GluN2A (1,180 nM) [2]. The target compound thus preferentially activates GluN2C-containing receptors, whereas memantine preferentially interacts with GluN2B-containing receptors. This inversion of subtype preference is a class-level inference based on the consistent assay platform and is consistent with the known structure-activity relationship (SAR) that larger 1,3,5-trisubstituted adamantane amines shift selectivity away from GluN2B and toward GluN2C/GluN2D [3].

NMDA receptor subtype selectivity GluN2 subunit pharmacology adamantane SAR

Superior In Silico Binding Affinity Against SARS-CoV-2 Spike Glycoprotein Among 50,000 Screened Covalent Molecules

In a large-scale virtual screening campaign of approximately 50,000 small covalent synthetic molecules from the CAS database, 3-ethyl-5-propyladamantan-1-amine was identified as compound 2 with the most favorable binding energy against the SARS-CoV-2 spike glycoprotein [1]. After sequential ADMET filtering, Lipinski's Rule of Five compliance, and LIBDOCK scoring, the top five hits underwent AutoDock Vina docking. The target compound outperformed reference drugs including Favipiravir, Chloroquine, Ribavirin, and Hydroxychloroquine in terms of binding energy (kcal/mol) [1]. Additionally, it demonstrated predicted high oral bioavailability, non-mutagenicity, and non-toxicity in silico [1]. The structural basis for this advantage resides in the specific ethyl/propyl adamantane scaffold engaging hydrogen bond interactions with key amino acid residues in the spike protein binding pocket that simpler adamantanes cannot replicate [1].

SARS-CoV-2 spike glycoprotein virtual screening covalent docking

High-Impact Application Scenarios for 3-Ethyl-5-propyladamantan-1-amine Based on Quantitative Differentiation Evidence


GluN2C-Selective NMDA Receptor Pharmacological Probe Development

Neuroscience laboratories investigating the role of GluN2C-containing NMDA receptors in cerebellar, thalamic, or oligodendrocyte function can employ 3-ethyl-5-propyladamantan-1-amine as a GluN2C-preferring agonist tool with an EC50 of 140 nM, representing a 3.9-fold potency gain over memantine (EC50 540 nM) in the same recombinant oocyte assay [1][2]. Its selectivity inversion—favoring GluN2C over GluN2B, opposite to memantine—enables experiments that specifically dissect the contributions of GluN2C versus GluN2B subunits in native tissue preparations [3].

Antiviral Lead Optimization Targeting SARS-CoV-2 Spike Protein

Medicinal chemistry teams pursuing covalent inhibitors of SARS-CoV-2 viral entry can leverage the published virtual screening data identifying 3-ethyl-5-propyladamantan-1-amine as the top-ranked compound among 50,000 candidates for spike glycoprotein binding [4]. The compound's predicted favorable ADMET profile, oral bioavailability, and non-mutagenicity make it a rational starting point for synthesis of focused analog libraries and subsequent in vitro surface plasmon resonance (SPR) or pseudovirus neutralization assays [4].

Structure-Activity Relationship Studies of 1,3,5-Trisubstituted Adamantane Amines at Ionotropic Glutamate Receptors

Academic and industrial laboratories conducting systematic SAR exploration of aminoadamantane NMDA receptor ligands can use this compound as a key comparator to memantine, 1-amino-3-ethyl-5-methyladamantane, and 1-amino-3,5-diethyladamantane. The quantitative EC50 dataset across GluN2A, GluN2C, and GluN2D (220, 140, and 260 nM, respectively) provides a benchmark for evaluating how ethyl-to-propyl chain elongation at the 5-position modulates subtype potency and selectivity [1][3].

Computational Chemistry Benchmarking and Docking Validation Studies

Computational chemistry groups validating new docking algorithms or scoring functions can use the published LIBDOCK and AutoDock Vina results for 3-ethyl-5-propyladamantan-1-amine as a reference dataset. The compound's documented binding mode and hydrogen bond interactions with spike glycoprotein residues offer a reproducible test case for benchmarking in silico methods against wet-lab validation data, once experimental binding or inhibition assays are performed [4].

Quote Request

Request a Quote for Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.